methyl 6-(1H-benzimidazol-1-ylmethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, followed by the introduction of the chlorophenyl group and the formation of the tetrahydropyrimidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzimidazole or tetrahydropyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism of action of METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole, albendazole, and omeprazole share the benzimidazole core structure and exhibit similar biological activities.
Chlorophenyl Compounds: Compounds containing the chlorophenyl group, such as chloramphenicol and diclofenac, have comparable chemical properties and applications.
Uniqueness
METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzimidazole and tetrahydropyrimidine rings, along with the chlorophenyl group, allows for diverse interactions and applications not seen in simpler compounds.
Properties
Molecular Formula |
C20H17ClN4O3 |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
methyl 6-(benzimidazol-1-ylmethyl)-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H17ClN4O3/c1-28-19(26)17-15(10-25-11-22-14-4-2-3-5-16(14)25)23-20(27)24-18(17)12-6-8-13(21)9-7-12/h2-9,11,18H,10H2,1H3,(H2,23,24,27) |
InChI Key |
MYVVTAIPBPPNJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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